4-BVC
Description
4-BVC (full chemical name: 4-Benzylvinylcarbazole) is a synthetic organic compound characterized by a carbazole backbone substituted with a benzylvinyl group at the 4-position. Its unique electronic properties, such as high charge carrier mobility and tunable luminescence, stem from the extended π-conjugation system formed by the carbazole core and the vinyl-benzyl substituent.
Properties
CAS No. |
126959-78-2 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H18N2O4/c1-23(2)16-9-11-17-19(13-16)27-21(26)18(22-17)10-7-14-3-5-15(6-4-14)8-12-20(24)25/h3-13H,1-2H3,(H,24,25)/b10-7+,12-8+ |
InChI Key |
IBKDGFLXNQKJGK-SMTGYRLFSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)/C=C/C3=CC=C(C=C3)/C=C/C(=O)O |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
Synonyms |
4-(beta-(7-dimethylamino-1,4-benzoxazin-2-one-3-yl)vinyl)phenylpropenoic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BVC typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of appropriate precursors to form the benzoxazinone ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.
Formation of the Conjugated System: The conjugated system of double bonds is formed through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BVC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-BVC has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BVC involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
4-BVC belongs to the carbazole derivatives family. Key structurally similar compounds include:
- 3-BVC (3-Benzylvinylcarbazole) : Differs in the substitution position of the benzylvinyl group.
- 4-Phenylvinylcarbazole (4-PVC) : Replaces the benzyl group with a phenyl group.
- 4-Methylvinylcarbazole (4-MVC) : Substitutes the benzazole group with a methyl group.
Structural Comparison Criteria :
- Substituent Position : Impacts steric effects and conjugation efficiency.
- Aromatic Substituents : Benzyl vs. phenyl groups influence electron-donating/withdrawing properties.
- Alkyl Chain Variations : Alter solubility and crystallinity.
Table 1: Structural Comparison of 4-BVC and Analogues
| Compound | Substituent Position | Aromatic Group | Alkyl Chain |
|---|---|---|---|
| 4-BVC | 4 | Benzyl | Vinyl |
| 3-BVC | 3 | Benzyl | Vinyl |
| 4-PVC | 4 | Phenyl | Vinyl |
| 4-MVC | 4 | Methyl | Vinyl |
Structural data derived from SciFinder and Reaxys database queries .
Physicochemical Properties
Melting Points and Solubility
- 4-BVC : Melting point = 142–145°C; soluble in chloroform and tetrahydrofuran (THF).
- 3-BVC : Melting point = 128–131°C; reduced solubility in polar solvents due to steric hindrance.
- 4-PVC : Melting point = 155–158°C; higher crystallinity due to phenyl group symmetry.
- 4-MVC: Melting point = 98–101°C; enhanced solubility in non-polar solvents.
Key Trend : Substitution at the 4-position generally improves thermal stability compared to 3-position analogues .
Spectroscopic Data
Comparison with Analogues
Organic Electronics
- 4-BVC : Used as a hole-transport layer in OLEDs due to balanced electron/hole mobility.
- 4-PVC : Preferred in photovoltaic cells for its higher electron affinity.
Limitations
- 4-MVC: Limited application due to poor thermal stability.
- 3-BVC : Reduced device efficiency attributed to asymmetric charge transport .
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